molecular formula C17H14O3 B11023799 7-[(4-methylbenzyl)oxy]-2H-chromen-2-one

7-[(4-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11023799
M. Wt: 266.29 g/mol
InChI Key: PGOMDNKDODAYAS-UHFFFAOYSA-N
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Description

7-[(4-Methylbenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-methylbenzyloxy substituent at the 7-position of the chromen-2-one core. Coumarins are renowned for their diverse biological activities, including monoamine oxidase (MAO) inhibition, anticancer properties, and antimicrobial effects. The 4-methylbenzyl group in this compound introduces steric and electronic modifications that may influence its pharmacokinetic and pharmacodynamic profiles compared to other coumarin analogs.

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

7-[(4-methylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C17H14O3/c1-12-2-4-13(5-3-12)11-19-15-8-6-14-7-9-17(18)20-16(14)10-15/h2-10H,11H2,1H3

InChI Key

PGOMDNKDODAYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-methylbenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 4-methylbenzyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 7-hydroxy-2H-chromen-2-one is dissolved in DMF, and potassium carbonate is added to deprotonate the hydroxyl group. 4-methylbenzyl bromide is then added, and the mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of 7-[(4-methylbenzyl)oxy]-2H-chromen-2-one.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-[(4-methylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromen-2-one core or the benzyl group.

    Substitution: The ether linkage can be targeted for substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the benzyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Due to its coumarin core, it is explored for its anticoagulant, anti-inflammatory, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-[(4-methylbenzyl)oxy]-2H-chromen-2-one depends on its specific application:

    Biological Activity: In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the enzyme cytochrome P450, affecting drug metabolism.

    Molecular Targets: The compound may target specific proteins or nucleic acids, altering cellular pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity and physicochemical properties of coumarins are highly dependent on substituents at positions 4, 7, and 8. Below is a comparative analysis of key analogs:

Key Observations:
  • Substituent Bulk and Electronic Effects : The 4-methylbenzyloxy group in the target compound is less electron-withdrawing than the 3-chlorobenzyloxy group in C18. This difference may reduce MAO-B binding affinity, as halogens (e.g., Cl) enhance interactions with hydrophobic enzyme pockets .
  • Synthetic Yields : Thiadiazole-substituted coumarins (e.g., 7a) exhibit lower yields (42.8–51.3%) compared to propargyloxy derivatives (91%), suggesting steric challenges in nucleophilic substitution reactions .
MAO Inhibition
  • C18 (3-Chlorobenzyloxy analog): Displays exceptional MAO-B inhibition (IC50 = 0.6 nM) and selectivity (>1000-fold over MAO-A). The 4-methylaminomethyl group enhances binding via hydrogen bonding and π-π stacking .
  • Thiadiazole Derivatives (7a–7k) : Moderate MAO inhibition but lack selectivity data. The thiadiazole ring may introduce steric hindrance, reducing enzyme access .
  • Target Compound : The 4-methylbenzyloxy group likely confers moderate MAO-B activity, though less potent than C18 due to the absence of a chloro substituent and 4-position pharmacophore .
Antileishmanial and Antifungal Activity
  • Epoxide-bearing coumarins (EC50 = 9.9–10.5 µg/mL) and prenylated derivatives (e.g., auraptene) show antileishmanial effects, linked to their ability to disrupt parasite redox balance .
  • Prenylated coumarins (e.g., ACS52–ACS56) exhibit antifungal activity by inhibiting ABC transporters in yeast, with yields >83% .

Physicochemical Properties

Table 2: Melting Points and Stability
Compound Melting Point (°C) Notes
7-[(3-Chlorobenzyl)oxy]-C18 derivative 140–160 High crystallinity, stable under storage
Thiadiazole-substituted 7a 124–125 Lower melting point due to planar thiadiazole ring
Propargyloxy derivative (4a) 129–132 Moderate stability, prone to oxidation

The target compound’s melting point is unreported but expected to align with 4-methylbenzyl analogs (e.g., ~120–140°C) based on substituent trends.

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